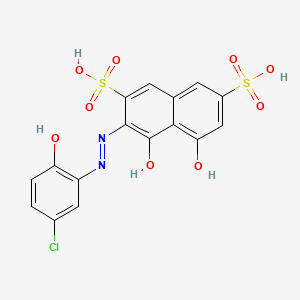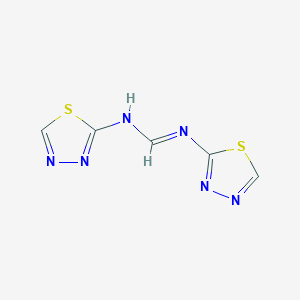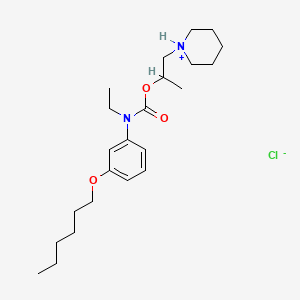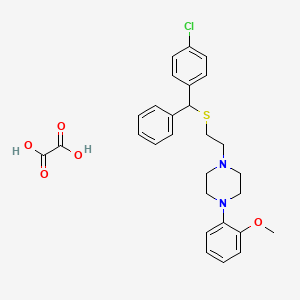
C.I. Mordant Blue 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Mordant Blue 13: 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt , is a synthetic dye commonly used in various industrial applications. It is known for its vibrant blue color and is often utilized in textile dyeing and as a pH indicator .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Mordant Blue 13 involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt. The reaction typically occurs under acidic conditions with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with the naphthalene derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried to obtain the dye in its solid form .
Analyse Chemischer Reaktionen
Types of Reactions: C.I. Mordant Blue 13 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the azo group can occur, resulting in the formation of amines.
Substitution: The dye can participate in substitution reactions, particularly at the hydroxyl and sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the dye.
Reduction: Amines and other reduced forms of the dye.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
C.I. Mordant Blue 13 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in diagnostic assays.
Industry: Widely used in textile dyeing, paper, and leather industries.
Wirkmechanismus
The mechanism of action of C.I. Mordant Blue 13 involves its ability to form complexes with metal ions, which enhances its binding to various substrates. The dye interacts with metal ions through coordination bonds, leading to the formation of stable complexes. This property is particularly useful in textile dyeing, where the dye forms strong bonds with the fabric fibers .
Vergleich Mit ähnlichen Verbindungen
C.I. Mordant Blue 29: Another mordant dye with similar applications but different chemical structure.
Eriochrome Black T: Used in similar applications but has different spectral properties.
Xylenol Orange: Another dye used in complexometric titrations and as a pH indicator.
Uniqueness: C.I. Mordant Blue 13 is unique due to its specific chemical structure, which provides distinct spectral properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in various industrial and research applications .
Eigenschaften
CAS-Nummer |
1264367-70-5 |
|---|---|
Molekularformel |
C16H11ClN2O9S2 |
Molekulargewicht |
474.9 g/mol |
IUPAC-Name |
3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H11ClN2O9S2/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24,25)(H,26,27,28) |
InChI-Schlüssel |
KBLPVLOHGYMDQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)










![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
